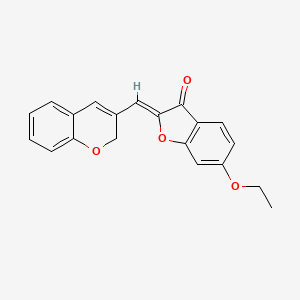

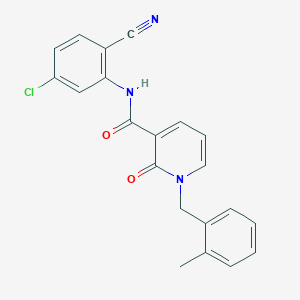

(Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coumarins, which include 2H-chromen-3-yl derivatives, are a type of organic compound that are often found in nature and have a wide range of biological activities . They have been extensively studied in various fields such as biology, medicine, physics, and chemistry .

Synthesis Analysis

New acyl derivatives have been synthesized from 3-hydroxycoumarin or chromen-2,3-dione its tautomeric form and chloride acid in the presence of an appropriate base .Molecular Structure Analysis

The structures of the newly obtained compounds were confirmed by elemental analysis, mass spectrometry (MS), IR and NMR spectrometry, and X-ray diffractometry .Chemical Reactions Analysis

In liquid media, the fluorescence properties of these compounds were studied in 6 solvents of different polarities . The fluorescence intensity and wavelength vary depending on the nature of the substituent and especially that of the solvent .Physical And Chemical Properties Analysis

These compounds are all fluorescent in both solid and liquid state with varying fluorescence intensities . Chloroform is the solvent that most enhances the fluorescence of the compounds .Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

(Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one, and compounds with similar structures, have been widely studied for their synthesis and photophysical properties. For example, research on Zn(II)‐chelated complexes based on benzothiazole derivatives, which exhibit properties such as excited‐state intramolecular proton transfer (ESIPT), large Stokes shifts, and absorption band shifts, demonstrates the potential of these compounds in white-light emission and electroluminescent devices. Such compounds have shown promising electron-transport properties for organic light-emitting diodes (OLEDs), highlighting their potential in advanced electronic and photonic applications (Roh et al., 2009).

Metal-Organic Frameworks (MOFs) and Gas Adsorption

Further research into metal-organic frameworks (MOFs) synthesized using similar compounds has shown exceptional gas adsorption properties. These MOFs demonstrate selective CO2 uptake over CH4 and N2, making them valuable for environmental and energy-related applications. The modulation of MOF structures from unstable to stable frameworks by adjusting the flexibility of auxiliary ligands has been instrumental in optimizing their gas adsorption characteristics, as well as in luminescence properties for potential sensing applications (Zhang et al., 2018).

Selective Luminescence Sensing and Dye Adsorption

Additionally, the unique luminescence sensing and selective dye adsorption properties of certain Zn(II) coordination polymers, derived from compounds with structural similarities, have been explored. These materials have demonstrated selective sensing of iron(III) ions and rapid dye adsorption from aqueous solutions, suggesting their usefulness in environmental monitoring and remediation (Hu et al., 2015).

Catalytic Properties and Green Chemistry

The catalytic properties of nanocrystalline ZnO in synthesizing densely functionalized 4H-chromenes highlight a greener approach to chemical synthesis. This method, characterized by its eco-friendliness and high product selectivity, points to the role of this compound related compounds in promoting sustainable chemistry practices (Ghosh & Das, 2013).

Antimicrobial Activities

Research into Zn(II) complexes of heterocyclic ligands shows that compounds related to this compound possess significant antimicrobial activities. These studies suggest potential pharmaceutical applications, especially as antimicrobial agents against a variety of pathogens (Yamgar et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-ethoxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-2-22-15-7-8-16-18(11-15)24-19(20(16)21)10-13-9-14-5-3-4-6-17(14)23-12-13/h3-11H,2,12H2,1H3/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYBHYBKXMGKSN-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)

![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)

![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)